

"3-methyl-N-quinolin-5-ylbutanamide" CAS number and IUPAC name

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Compound of Interest

Compound Name: 3-methyl-N-quinolin-5-ylbutanamide

Cat. No.: B244403

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Technical Guide: 3-methyl-N-quinolin-5-ylbutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **3-methyl-N-quinolin-5-ylbutanamide**, including its nomenclature, proposed synthesis, and key physicochemical properties. Due to the compound's novelty, this document outlines a prospective experimental approach for its synthesis and characterization, drawing upon established principles of organic chemistry.

Chemical Identity

While a specific CAS number for **3-methyl-N-quinolin-5-ylbutanamide** is not publicly registered, indicating its status as a potentially novel compound, its chemical identity can be precisely defined through its systematic IUPAC name and structural representation.

Identifier	Value
IUPAC Name	3-methyl-N-(quinolin-5-yl)butanamide
Molecular Formula	C ₁₄ H ₁₆ N ₂ O
Molecular Weight	228.29 g/mol
Canonical SMILES	<chem>CC(C)CC(=O)NC1=C2C=CC=NC2=CC=C1</chem>
InChI Key	InChIKey=Generated upon synthesis and characterization

Proposed Synthesis

The synthesis of **3-methyl-N-quinolin-5-ylbutanamide** can be achieved through the formation of an amide bond between 5-aminoquinoline and 3-methylbutanoic acid or its activated derivative. A common and effective method involves the use of a coupling agent or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride.

This protocol details the synthesis via the acylation of 5-aminoquinoline with isovaleryl chloride (3-methylbutanoyl chloride).

Materials:

- 5-aminoquinoline
- Isovaleryl chloride (3-methylbutanoyl chloride)[\[1\]](#)
- Anhydrous dichloromethane (DCM)
- Triethylamine (Et₃N) or Pyridine
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoquinoline (1.0 eq) in anhydrous dichloromethane.
- **Base Addition:** Add triethylamine or pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
- **Acylation:** Slowly add isovaleryl chloride (1.05 eq) dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
- **Extraction:** Extract the aqueous layer with dichloromethane (2 x 20 mL).
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **3-methyl-N-quinolin-5-ylbutanamide**.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR to confirm the chemical structure and connectivity.
- **Mass Spectrometry (MS):** To determine the molecular weight and confirm the molecular formula.

- Infrared (IR) Spectroscopy: To identify the characteristic amide and aromatic functional groups.
- Melting Point: To assess the purity of the crystalline solid.

Physicochemical Properties and Data

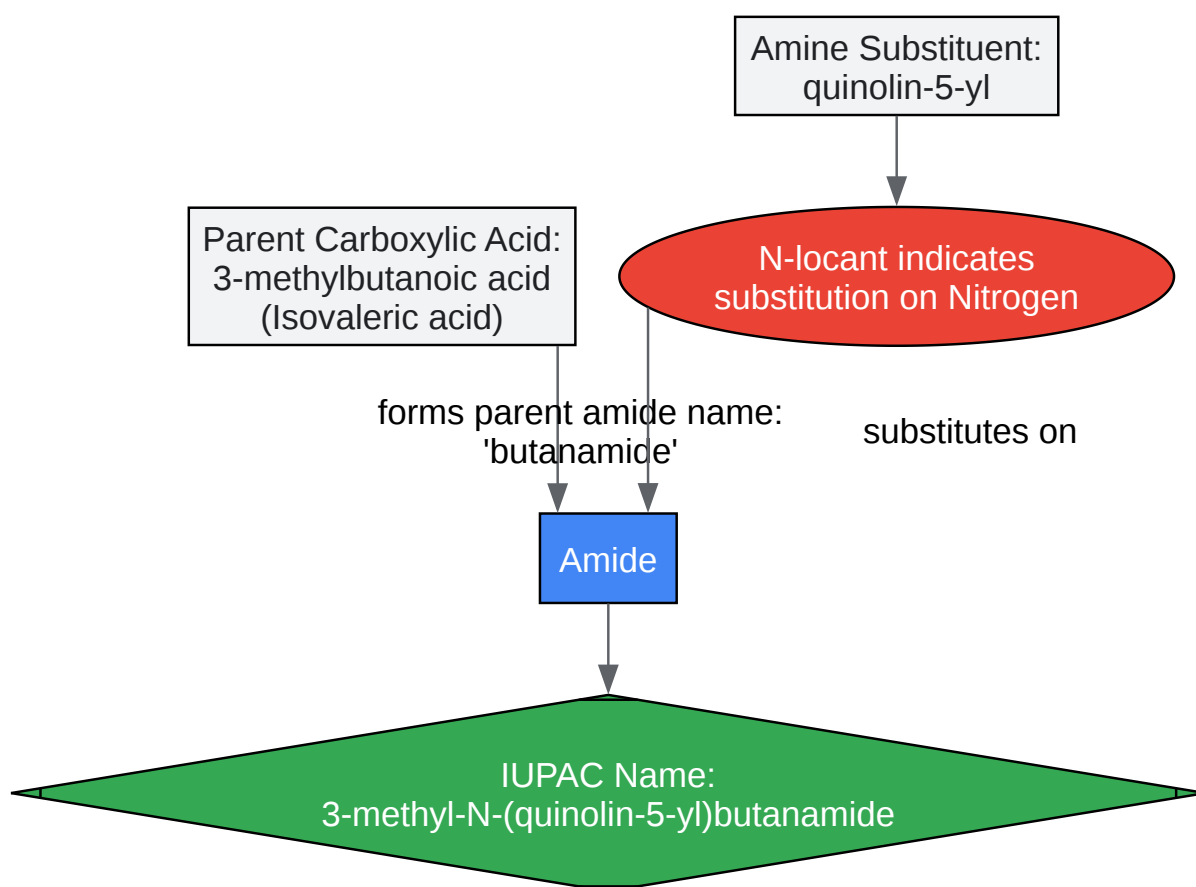
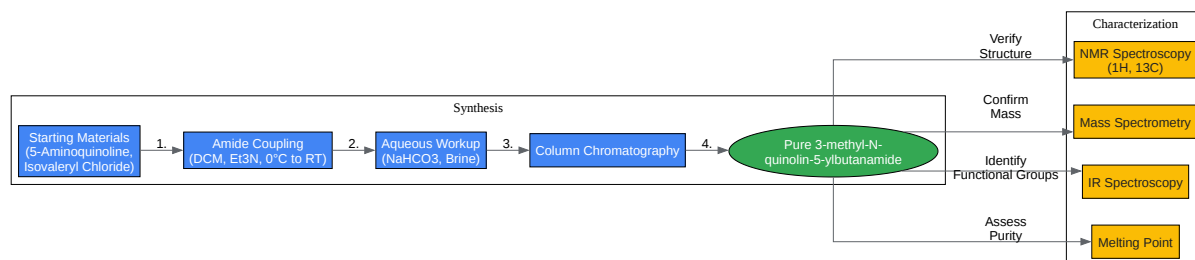
As **3-methyl-N-quinolin-5-ylbutanamide** is not a commercially cataloged compound, experimental data on its physical and chemical properties are not available. The following table summarizes the properties of the starting materials and the predicted properties of the final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
5-Aminoquinoline	C ₉ H ₈ N ₂	144.17	107-109	310
Isovaleryl Chloride	C ₅ H ₉ ClO	120.58	-110	113-115
3-methyl-N-quinolin-5-ylbutanamide	C ₁₄ H ₁₆ N ₂ O	228.29	Predicted: Solid	Predicted: > 300

Amides generally exhibit high melting and boiling points due to strong intermolecular hydrogen bonding.[2] They are typically neutral compounds, but can show weak acidic or basic properties under certain conditions.[3]

Logical Workflow and Diagrams

The logical flow for the synthesis and characterization of **3-methyl-N-quinolin-5-ylbutanamide** is depicted below.



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